1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea
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Overview
Description
1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.39. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally related to 1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea has been significant in crystallography to understand molecular interactions and bonding. For instance, Kang et al. (2015) studied the crystal structure of a phenylurea herbicide, providing insights into the molecular interactions that could be relevant for derivatives like this compound (Kang, Kim, Kwon, & Kim, 2015).
Molecular Docking and DNA Binding
Mushtaque et al. (2016) synthesized a new thiourea compound and investigated its molecular docking with DNA, revealing significant binding energy and potential implications for drug design and therapeutic applications. This research exemplifies the potential for thiourea derivatives in biological systems (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Cytotoxicity and Drug Design
The synthesis and characterization of thiourea derivatives, including studies on their cytotoxicity against various cell lines, are crucial for drug development. For example, the cytotoxic nature of certain compounds against MCF-7 cell lines was assessed, providing valuable data for the design of potential therapeutic agents (Mushtaque et al., 2016).
Theoretical Chemistry and Computational Studies
Theoretical and computational studies provide insights into the chemical properties and reactivity of thiourea derivatives. For instance, the electronic structure, chemical potential, and hardness of certain compounds were calculated, offering a deeper understanding of their chemical behavior and potential applications in various fields (Mushtaque et al., 2016).
Mechanism of Action
The compound’s interaction with its targets can lead to changes in the biochemical pathways within the cell. The exact pathways affected would depend on the specific targets of the compound .
As for the pharmacokinetics, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on various factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-7-3-5-9-14(12)18-16(20)17-11-13-8-4-6-10-15(13)19-2/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDUDGUYTULWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.